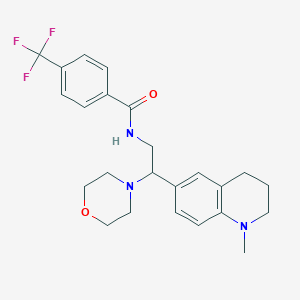

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds involving tetrahydroquinoline and morpholinoethyl groups can be achieved through various synthetic routes. A related study describes the one-step synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts from methyl anthranilate and aryl-1,3,4-oxadiazolin-5-ones or thiones, showcasing a method that could be adapted for our compound of interest (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined through various analytical techniques. The structural characterization by 1H NMR, IR, HRMS, and X-ray single-crystal diffraction of a compound structurally akin to our molecule of interest reveals insights into the potential geometric configuration and electronic environment (Zhi, 2010).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives exhibit a broad range of chemical reactivity due to their structural versatility. For instance, the Pummerer-type cyclization has been utilized to synthesize tetrahydroisoquinoline derivatives, indicating a method of cyclization that could be relevant to our compound (Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide, such as solubility, melting point, and crystal structure, can be inferred from related substances. An analysis of the crystal structure and physical characteristics provides insights into the compound's stability, form, and solubility (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing various chemical transformations, are essential for understanding the compound's utility in synthesis and application. Studies on related compounds offer a glimpse into these properties, demonstrating the versatility and reactivity of the tetrahydroquinoline and benzamide frameworks (Wang et al., 2015).

Applications De Recherche Scientifique

Sigma-2 Receptor Probe Development

Research has demonstrated the potential of certain benzamide analogues, including those related to the specified compound, as probes for sigma-2 receptors. These receptors are implicated in various physiological processes and diseases, including cancer and neurological disorders. One study highlighted the development of radiolabeled benzamide analogues with high affinity for sigma-2 receptors, suggesting their utility in vitro for studying sigma receptor functions (Xu et al., 2005).

Metabolism and Disposition Studies

Another aspect of research focuses on the metabolism and disposition of benzamide derivatives, as seen in the study of SB-649868, a compound utilized for insomnia treatment. This study provides insights into the metabolism pathways and elimination mechanisms of such compounds, offering a foundation for understanding the pharmacokinetics of related benzamide derivatives (Renzulli et al., 2011).

Imaging Applications

Further research has explored the synthesis and evaluation of benzamide derivatives as radioligands for imaging peripheral benzodiazepine receptors, which play roles in inflammation, neurodegeneration, and other pathological conditions. This underscores the potential of these compounds in developing diagnostic tools for various diseases (Matarrese et al., 2001).

Novel Synthesis Methods

Additionally, studies have detailed novel synthesis methods and the structural elucidation of benzamide derivatives, including the specific compound . These works contribute to the broader understanding of synthetic strategies and the chemical properties of such compounds, facilitating their further development and application in various scientific research areas (Davies et al., 2018).

Mécanisme D'action

1,2,3,4-Tetrahydroquinoline

This is a type of quinoline, a class of organic compounds that are often used in medicinal chemistry due to their bioactivity . They are known to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes .

Morpholino group

Morpholines are often used in drug design because they can improve the pharmacokinetic properties of a compound. They are known to enhance solubility and bioavailability .

Trifluoromethyl group

The presence of a trifluoromethyl group can enhance the metabolic stability of a compound, potentially increasing its half-life in the body .

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O2/c1-29-10-2-3-18-15-19(6-9-21(18)29)22(30-11-13-32-14-12-30)16-28-23(31)17-4-7-20(8-5-17)24(25,26)27/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSBOJZFZNWDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)

![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)

![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)